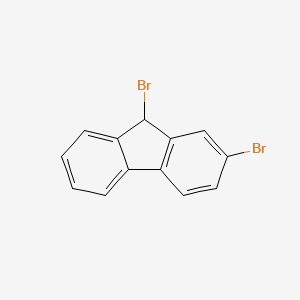
2,9-Dibromo-9h-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dibromo-9h-fluorene is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 9 positions of the fluorene structure. It is widely used in organic synthesis and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,9-Dibromo-9h-fluorene can be synthesized through the bromination of fluorene. The process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The reaction conditions must be carefully controlled to ensure selective bromination at the 2 and 9 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,9-Dibromo-9h-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form fluorenone derivatives or reduced to form fluorene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Substitution: Products include various substituted fluorenes depending on the nucleophile used.
Coupling: Biaryl compounds with extended conjugation.
Oxidation: Fluorenone derivatives.
Scientific Research Applications
2,9-Dibromo-9h-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge transport properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of 2,9-Dibromo-9h-fluorene is primarily based on its ability to undergo various chemical transformations. The bromine atoms serve as reactive sites for substitution and coupling reactions, allowing the compound to form a wide range of derivatives. These derivatives can interact with biological targets or electronic materials, depending on their structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9h-fluorene
- 2,7-Dibromo-9-fluorenone
- 9,9-Dioctyl-2,7-dibromofluorene
Uniqueness
2,9-Dibromo-9h-fluorene is unique due to its specific bromination pattern, which imparts distinct reactivity compared to other brominated fluorenes. This makes it particularly useful in the synthesis of certain polymers and electronic materials where precise control over the molecular structure is required .
Properties
CAS No. |
6633-25-6 |
|---|---|
Molecular Formula |
C13H8Br2 |
Molecular Weight |
324.01 g/mol |
IUPAC Name |
2,9-dibromo-9H-fluorene |
InChI |
InChI=1S/C13H8Br2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13H |
InChI Key |
LCSRSFIWOSPUNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)Br)C(C2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


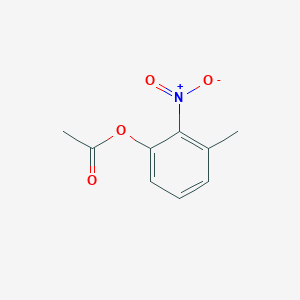
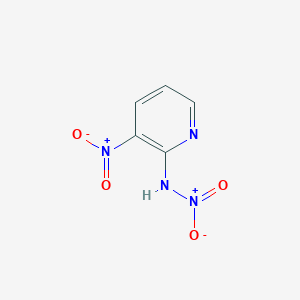


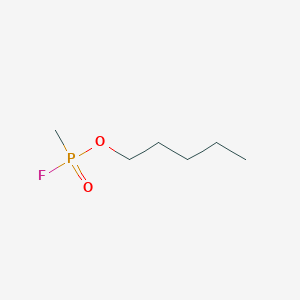
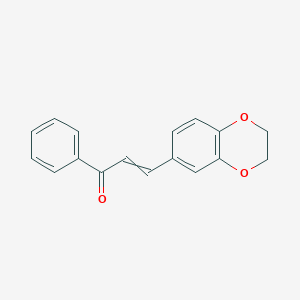
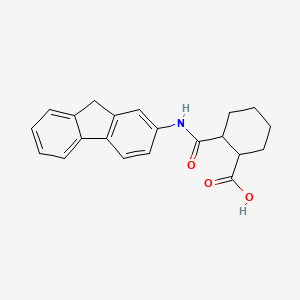
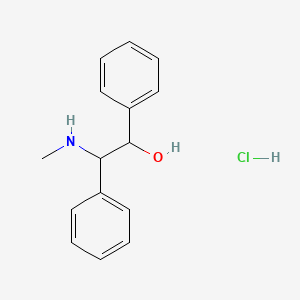
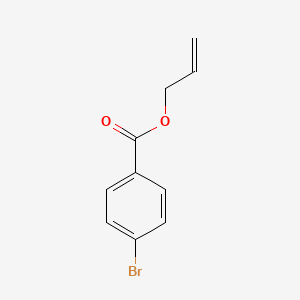
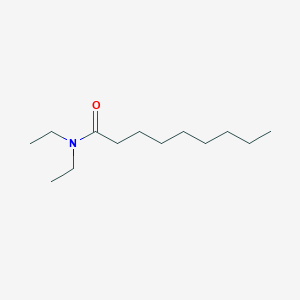


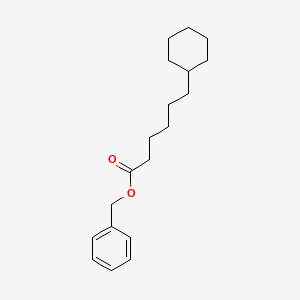
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
